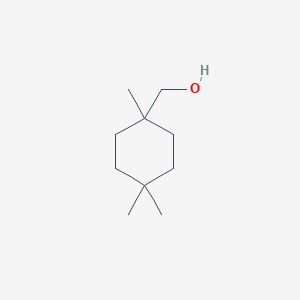

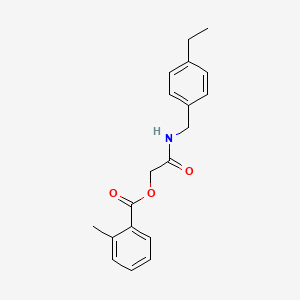

(1,4,4-Trimethylcyclohexyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hydrogen Source and C1 Synthon Applications

Methanol acts as a hydrogen donor in various reactions, such as the reduction of ketones to alcohols, with complexes of rhodium, iridium, ruthenium, and osmium showing activity. This highlights methanol's role in catalytic reactions where it is oxidized to methyl formate, also generating carbon dioxide in the process. This application underscores the potential of methanol and its derivatives in hydrogen transfer reactions and as intermediates in the synthesis of other organic compounds (Smith & Maitlis, 1985).

N-Methylation of Amines

Methanol has been utilized as both a C1 synthon and an H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This process is clean and cost-competitive, highlighting methanol's utility in organic synthesis, especially in the modification of pharmaceutical agents. Such applications demonstrate the versatility of methanol in facilitating complex organic transformations, potentially extending to derivatives such as (1,4,4-Trimethylcyclohexyl)methanol (Sarki et al., 2021).

Methanol as a Building Block in Chemical Synthesis

Methanol is a critical feedstock in the chemical industry, used to produce a variety of complex molecules. Its conversion into other compounds, such as acetic acid, methyl tertiary butyl ether, and methylamine, showcases its role as a foundational building block. The capacity of methanol to serve as a base for more complex chemical structures suggests that derivatives like (1,4,4-Trimethylcyclohexyl)methanol could also find applications in diverse synthetic pathways (Dalena et al., 2018).

Methanol in Energy Technologies

Beyond its applications in chemical synthesis, methanol is recognized for its potential in energy technologies. Its role as a clean-burning fuel and as a carrier for hydrogen storage underscores the broader utility of methanol and its derivatives in sustainable energy solutions. This area of research may provide a context for exploring the energy-related applications of (1,4,4-Trimethylcyclohexyl)methanol, especially in the development of renewable energy resources and storage technologies (Dalena et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Cyclohexanedimethanol, suggests that it causes serious eye damage. Protective measures include wearing protective gloves, clothing, and eye/face protection. It’s also recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use the substance only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(1,4,4-trimethylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)4-6-10(3,8-11)7-5-9/h11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFTIOXFNDSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

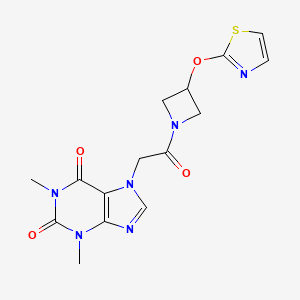

![(4-(7-Methoxybenzofuran-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2755690.png)

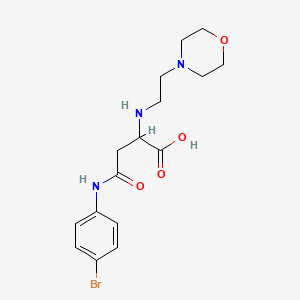

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)

![N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B2755697.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)